4-(4-Isocyanophenyl)morpholine
Overview
Description
4-(4-Isocyanophenyl)morpholine is a chemical compound with the empirical formula C11H12N2O and a molecular weight of 188.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [C-]#[N+]C1=CC=C(C=C1)N2CCOCC2 . The InChI key is TVMUDUURDNRXNZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C11H12N2O and it has a molecular weight of 188.23 .Scientific Research Applications
Antibiotic Activity Modulation
4-(Phenylsulfonyl) morpholine, a related compound, has demonstrated potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria and fungi. This compound, due to its morpholine group, exhibits significant antimicrobial properties and can enhance the effectiveness of other antibiotics like amikacin against Pseudomonas aeruginosa (Oliveira et al., 2015).
Kinase Inhibition
4-(Pyrimidin-4-yl)morpholines are prominent in inhibiting PI3K and PIKKs due to the morpholine group's ability to form key hydrogen bonding interactions. This makes them valuable in the development of kinase inhibitors for therapeutic applications, as demonstrated in compounds targeting the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).
Medicinal Chemistry Building Blocks
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are crucial building blocks in medicinal chemistry. Their similar lipophilicity to morpholine and achiral nature make them ideal for synthesizing various pharmaceutical compounds (Walker et al., 2012).
Antimicrobial Activity
Schiff bases of 4-(4-aminophenyl)-morpholine have shown notable antimicrobial activity against a range of bacteria and fungi. These compounds exhibit potential as effective antimicrobial agents due to their structural properties (Panneerselvam et al., 2005).
Reaction with Isocyanate
Studies on the reaction patterns of morpholine and its derivatives with isocyanates like trimethylsilyl isocyanate have revealed the formation of tautomeric forms of silicon-containing urea. This research aids in understanding the chemical behavior and potential applications of these compounds in various reactions (Belova et al., 2022).
Safety and Hazards
4-(4-Isocyanophenyl)morpholine is classified as a combustible solid . Its flash point is not applicable . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound .
Properties
IUPAC Name |
4-(4-isocyanophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUDUURDNRXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377962 | |
Record name | 4-(4-isocyanophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356533-73-8 | |
Record name | 4-(4-isocyanophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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